2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
2-Acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide is a complex organic compound that belongs to the class of indole derivatives This compound features an indole ring system, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and specific reaction conditions are optimized to achieve high yields and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the sulfamoyl group to produce sulfonamide derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Amide derivatives with various substituents.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to receptors and enzymes, modulating their activity. The acetamide and sulfamoyl groups contribute to the compound's ability to interact with biological molecules, leading to its biological effects.
Comparison with Similar Compounds
N-Acetyl-L-tryptophan: Another indole derivative with similar structural features.
Sodium 2-acetamido-3-(1H-indol-3-yl)propanoate: A related compound with a sodium salt form.
Uniqueness: 2-Acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide is unique due to its specific combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-acetamido-3-(1H-indol-3-yl)-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-12(24)22-18(10-13-11-21-17-5-3-2-4-16(13)17)19(25)23-14-6-8-15(9-7-14)28(20,26)27/h2-9,11,18,21H,10H2,1H3,(H,22,24)(H,23,25)(H2,20,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVHXODOXBIMEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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